
R-(+)-Carbidopa-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(+)-Carbidopa-d5: is a deuterated form of Carbidopa, a medication commonly used in combination with Levodopa to treat Parkinson’s disease. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is particularly useful in scientific research due to its stability and ability to trace metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Carbidopa-d5 involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic hydrogenation of Carbidopa in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and consistent deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: R-(+)-Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
R-(+)-Carbidopa-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of Carbidopa metabolism.
Biology: Helps in studying the biological effects and interactions of Carbidopa at the molecular level.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Carbidopa, aiding in the development of more effective treatments for Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of Carbidopa formulations.
Wirkmechanismus
The mechanism of action of R-(+)-Carbidopa-d5 is similar to that of Carbidopa. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the peripheral conversion of Levodopa to dopamine. By inhibiting this enzyme, this compound increases the availability of Levodopa to cross the blood-brain barrier and be converted to dopamine in the brain, thereby alleviating the symptoms of Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Carbidopa: The non-deuterated form of R-(+)-Carbidopa-d5, used in combination with Levodopa for Parkinson’s disease treatment.
Benserazide: Another peripheral decarboxylase inhibitor used in combination with Levodopa.
Methyldopa: An antihypertensive agent that also inhibits aromatic L-amino acid decarboxylase.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolic pathways and interactions of Carbidopa.
Eigenschaften
Molekularformel |
C10H14N2O4 |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
(2R)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1/i1D3,5D2 |
InChI-Schlüssel |
TZFNLOMSOLWIDK-FRAQDBRGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




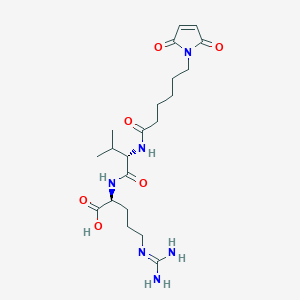
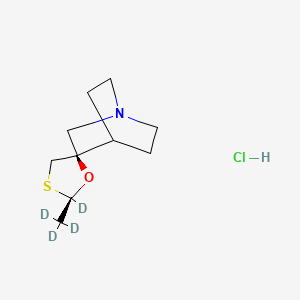

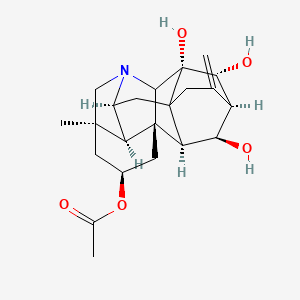
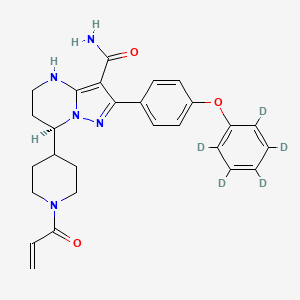

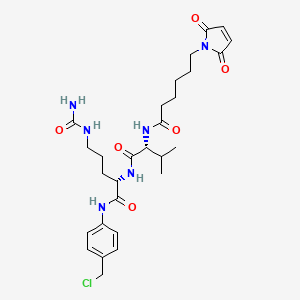
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)


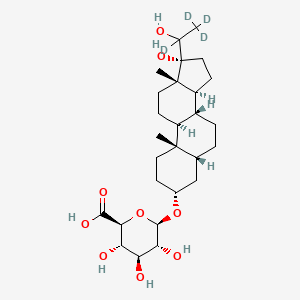
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
